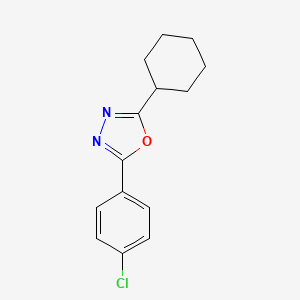

2-(4-Chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MLS000545091 is a potent and selective mixed-type inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2).

Activité Biologique

2-(4-Chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in drug development, particularly in anticancer and antimicrobial therapies. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

The biological activity of 1,3,4-oxadiazoles, including this compound, is attributed to their ability to interact with various biological targets:

- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inhibiting key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylase (HDAC) .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal properties .

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress through its antioxidant properties .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against various cell lines:

| Cell Line | IC50 Value (µM) | Biological Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Anticancer |

| U-937 (Leukemia) | 10.38 | Anticancer |

| MT-4 (T-cell Lymphoma) | 12.50 | Anticancer |

| E. coli | 25.00 | Antimicrobial |

| S. aureus | 20.00 | Antimicrobial |

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical and preclinical settings:

- Anticancer Efficacy :

- Antimicrobial Activity :

- Antioxidant Properties :

Applications De Recherche Scientifique

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have shown promising anticancer activity. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells and exhibit significant cytotoxic effects against various cancer types.

Case Studies and Findings

- Maftei et al. (2020) reported that certain oxadiazole derivatives demonstrated potent anticancer properties with IC50 values as low as 0.003μM against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) . This study emphasizes the potential of modifying oxadiazole structures to enhance their efficacy.

- Kumar et al. (2020) synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and tested them against multiple cancer cell lines including A549 and MCF-7. Some compounds exhibited IC50 values comparable to established drugs like combretastatin-A4 .

Anticonvulsant Properties

The anticonvulsant potential of oxadiazole derivatives is also noteworthy. Certain compounds have been evaluated for their effectiveness in models of epilepsy.

Research Insights

- A study highlighted that specific oxadiazole derivatives exhibited strong anticonvulsant activity in both the maximal electroshock seizure (MES) model and the pentylenetetrazole (PTZ) model. The presence of an amino substituent significantly enhanced the activity .

Other Biological Activities

Beyond anticancer and anticonvulsant effects, oxadiazoles display a range of biological activities:

- Antibacterial and Antiparasitic : Some studies indicate that oxadiazole derivatives possess antibacterial properties effective against various pathogens .

- Anti-inflammatory Effects : Research has shown that certain compounds can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Mechanistic Insights

The mechanism of action for oxadiazoles often involves interaction with cellular targets leading to apoptosis or inhibition of cell proliferation. For instance, the activation of caspase pathways has been observed in studies involving anticancer oxadiazoles, indicating their role in programmed cell death .

Propriétés

Formule moléculaire |

C14H15ClN2O |

|---|---|

Poids moléculaire |

262.73 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Clé InChI |

ASRSXDRAEGLYDZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |

SMILES canonique |

C1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MLS000545091; MLS-000545091; MLS 000545091; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.